molecular formula C9H15ClN4 B4544427 6-chloro-N~4~-(3-methylbutyl)pyrimidine-2,4-diamine

6-chloro-N~4~-(3-methylbutyl)pyrimidine-2,4-diamine

Cat. No.: B4544427
M. Wt: 214.69 g/mol
InChI Key: FIMJEDPJWFALRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N~4~-(3-methylbutyl)pyrimidine-2,4-diamine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a 3-methylbutyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~4~-(3-methylbutyl)pyrimidine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Alkylation: The 3-methylbutyl group is introduced through an alkylation reaction using appropriate alkylating agents like 3-methylbutyl bromide in the presence of a base such as potassium carbonate (K~2~CO~3~).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~4~-(3-methylbutyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN~3~) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.

Scientific Research Applications

6-chloro-N~4~-(3-methylbutyl)pyrimidine-2,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-(3-methylbutyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,4-diaminopyrimidine: Lacks the 3-methylbutyl group, making it less hydrophobic.

    N~4~-(3-methylbutyl)pyrimidine-2,4-diamine: Lacks the chlorine atom, affecting its reactivity and biological activity.

    6-chloro-N~4~-ethylpyrimidine-2,4-diamine: Has an ethyl group instead of a 3-methylbutyl group, altering its steric and electronic properties.

Uniqueness

6-chloro-N~4~-(3-methylbutyl)pyrimidine-2,4-diamine is unique due to the presence of both the chlorine atom and the 3-methylbutyl group. This combination of substituents imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-4-N-(3-methylbutyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN4/c1-6(2)3-4-12-8-5-7(10)13-9(11)14-8/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMJEDPJWFALRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=CC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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